molecular formula C12H17NO2 B1618491 4-Pyridinecarboxylicacid, hexyl ester CAS No. 71653-48-0

4-Pyridinecarboxylicacid, hexyl ester

Cat. No.: B1618491
CAS No.: 71653-48-0
M. Wt: 207.27 g/mol
InChI Key: MKYNICZKXITARB-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylicacid, hexyl ester is an organic compound with the molecular formula C12H17NO2 It is an ester derivative of isonicotinic acid, where the carboxylic acid group is esterified with a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridinecarboxylicacid, hexyl ester can be synthesized through the esterification of isonicotinic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for the efficient production of isonicotinic acid, hexyl ester with high purity and yield. The use of azeotropic distillation can also aid in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinecarboxylicacid, hexyl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

    Hydrolysis: The ester can be hydrolyzed back to isonicotinic acid and hexanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of isonicotinic acid, hexyl ester is primarily related to its ability to interact with biological targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .

Properties

IUPAC Name

hexyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-4-5-10-15-12(14)11-6-8-13-9-7-11/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYNICZKXITARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336269
Record name hexyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-48-0
Record name hexyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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